

Production Methods for Iodine-126 Radioisotope: A Technical Guide

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Compound of Interest		
Compound Name:	lodine-126	
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This in-depth technical guide provides a comprehensive overview of the primary production methods for the radioisotope **lodine-126** (¹²⁶l). With a half-life of 13.11 days, ¹²⁶l decays via electron capture (56.3%) to Tellurium-126 and beta-plus decay (43.7%) to Xenon-126, making it a nuclide of interest for research and potential applications in nuclear medicine. This document details reactor and cyclotron-based production routes, including specific nuclear reactions, experimental protocols, and chemical separation techniques. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows are visualized using process diagrams.

Reactor-Based Production

The primary method for producing **lodine-126** in a nuclear reactor is through the neutron irradiation of stable lodine-127.

Nuclear Reaction

The key nuclear reaction is the (n,2n) reaction on a stable iodine target:

127 I (n,2n)126 I

This reaction requires high-energy (fast) neutrons, typically with energies exceeding 9 MeV. Fast reactors or dedicated irradiation facilities with a high fast neutron flux are therefore necessary for efficient production.



Experimental Protocol: 127I(n,2n)126I Reaction

1.2.1. Target Preparation:

- Target Material: High-purity (≥99.9%) Iodine-127 is used as the target material. This is commercially available in various chemical forms, with elemental iodine (I₂) or potassium iodide (KI) being common choices.
- Encapsulation: The target material is encapsulated in a suitable material that can withstand the high temperatures and radiation environment of a nuclear reactor. Quartz ampoules or high-purity aluminum capsules are typically used. The amount of target material will depend on the desired activity and the irradiation parameters.

1.2.2. Irradiation:

- Reactor Type: A high-flux nuclear reactor with a significant fast neutron component is required.
- Neutron Flux: The target is placed in a position within the reactor core or reflector with a high fast neutron flux (typically > 10¹³ n/cm²·s).
- Irradiation Time: The duration of the irradiation is determined by the desired ¹²⁶I activity, the fast neutron flux, and the reaction cross-section. Irradiation times can range from several hours to days.

1.2.3. Post-Irradiation Processing:

- Cooling: After irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived, unwanted radioisotopes.
- Chemical Separation: The ¹²⁶I is chemically separated from the bulk ¹²⁷I target material and any other impurities. A common method is dry distillation, where the irradiated iodine target is heated, and the more volatile elemental iodine (containing ¹²⁶I) is sublimated and collected on a cold surface.

Cyclotron-Based Production



Cyclotrons offer alternative production routes for ¹²⁶I, primarily through charged particle bombardment of tellurium or antimony targets.

Production from Tellurium Targets

Enriched tellurium isotopes are used as target materials to produce ¹²⁶I via deuteron-induced reactions.

2.1.1. Nuclear Reactions:

Target Isotope	Nuclear Reaction	Particle Energy Range (MeV)	
¹²⁴ Te	¹²⁴ Te(d,γ) ¹²⁶ I	Low Energy	
¹²⁵ Te	¹²⁵ Te(d,n) ¹²⁶ I	5 - 15	
¹²⁶ Te	¹²⁶ Te(d,2n) ¹²⁶ I	10 - 20	

2.1.2. Experimental Protocol: Production from Enriched ¹²⁴TeO₂ Target

1. Target Preparation:

- Target Material: Highly enriched (≥95%) Tellurium-124 oxide (¹²⁴TeO₂) is the preferred target
 material due to its high melting point and stability under irradiation.
- Target Fabrication: The ¹²⁴TeO₂ powder is typically pressed into a shallow dish made of a high-conductivity material like copper or platinum, which is then covered with a thin foil (e.g., aluminum or Havar) to contain the target material and dissipate heat.

2. Irradiation:

- Cyclotron: A cyclotron capable of accelerating deuterons to the required energy range (typically 10-20 MeV) is used.
- Beam Current: The deuteron beam current is optimized to maximize production while ensuring the integrity of the target. Currents can range from a few microamperes to several tens of microamperes.



- Irradiation Time: Irradiation times vary from a few hours to over a day, depending on the desired yield.
- 3. Chemical Separation (Dry Distillation):
- Apparatus: A quartz tube furnace is used for the distillation.
- Procedure:
 - The irradiated ¹²⁴TeO₂ target is placed in a quartz boat inside the furnace.
 - The furnace is heated to approximately 750-800 °C.
 - A slow stream of inert gas (e.g., argon or helium) is passed over the target to carry the volatilized iodine.
 - The iodine vapor is trapped in a cold trap or a basic solution (e.g., 0.1 M NaOH) to form soluble iodide and hypoiodite.

Production from Antimony Targets

Alpha particle bombardment of stable antimony isotopes provides another pathway for ¹²⁶I production.[1]

2.2.1. Nuclear Reactions:

Target Isotope	Nuclear Reaction	Particle Energy Range (MeV)	
¹²¹ Sb	¹²¹ Sb(α, -) ¹²⁶ l	Not a primary reaction	
¹²³ Sb	¹²³ Sb(α,n) ¹²⁶ I	10 - 20	

2.2.2. Experimental Protocol: Production from Natural Antimony Target

1. Target Preparation:



- Target Material: Natural antimony (a mix of ¹²¹Sb and ¹²³Sb) metal or antimony oxide can be used. For higher purity, enriched ¹²³Sb is preferred.
- Target Fabrication: The antimony target is typically prepared by electroplating or pressing the material onto a suitable backing plate.

2. Irradiation:

- Cyclotron: A cyclotron capable of accelerating alpha particles to energies of 15-25 MeV is required.
- Beam Current and Time: Similar to tellurium targets, beam currents and irradiation times are optimized for maximum yield and target integrity.
- 3. Chemical Separation:
- Dissolution: The irradiated antimony target is dissolved in a strong acid, such as agua regia.
- Solvent Extraction: The ¹²⁶I can be separated from the antimony and other potential byproducts using solvent extraction. For example, the iodine can be oxidized to I₂ and extracted into an organic solvent like carbon tetrachloride (CCI₄). The iodine can then be back-extracted into an aqueous solution containing a reducing agent.

Szilard-Chalmers Method for High Specific Activity

The Szilard-Chalmers effect can be utilized to produce ¹²⁶I with very high specific activity. This method relies on the fact that the nuclear reaction can break the chemical bond holding the target atom, allowing the newly formed radioisotope to be chemically separated from the bulk of the stable target material.[1]

Principle

When a neutron capture or other nuclear reaction occurs in a molecule, the recoil energy imparted to the nucleus is often sufficient to break the chemical bonds. The resulting "hot atom" can then be stabilized in a different chemical form, which is separable from the parent compound.



Experimental Protocol: Szilard-Chalmers on Ethyl Iodide

- 1. Target System:
- Target: Liquid ethyl iodide (C₂H₅¹²⁷I) is used as the target.
- Scavenger: A small amount of elemental iodine (I₂) is added to the ethyl iodide before irradiation to act as a "scavenger" for the recoiling ¹²⁶I atoms.
- 2. Irradiation:
- The ethyl iodide target is irradiated with fast neutrons, inducing the ¹²⁷I(n,2n)¹²⁶I reaction.[1]
- 3. Separation:
- Extraction: After irradiation, the liquid ethyl iodide is shaken with an aqueous solution of a reducing agent (e.g., sodium bisulfite).
- Phase Separation: The recoiled ¹²⁶I atoms, which are in an inorganic form (iodide), are
 extracted into the aqueous phase, while the unreacted ethyl iodide (containing ¹²⁷I) remains
 in the organic phase.
- Purification: The aqueous phase containing the ¹²⁶I can be further purified by precipitation as silver iodide (AgI) or through ion exchange chromatography.

Quantitative Data

The following tables summarize key quantitative data for the production of lodine-126.

Table 1: Nuclear Reactions for 1261 Production



Production Method	Target Isotope	Nuclear Reaction	Incident Particle	Particle Energy (MeV)	Cross- Section (mb)
Reactor	127	¹²⁷ l(n,2n) ¹²⁶ l	Fast Neutron	> 9	~1200 at 14 MeV
Cyclotron	¹²⁵ Te	¹²⁵ Te(d,n) ¹²⁶ I	Deuteron	~10	~150
Cyclotron	¹²⁶ Te	¹²⁶ Te(d,2n) ¹²⁶ I	Deuteron	~15	~300
Cyclotron	¹²³ Sb	¹²³ Sb(α,n) ¹²⁶ I	Alpha	~16	~180[2]

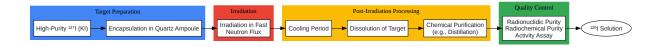
Table 2: Production Yields of 1261

Productio n Method	Target Material	Particle/F lux	Beam Current/F lux	Irradiatio n Time	Yield	Radionuc lidic Purity
¹²⁷ l(n,2n) ¹²⁶ l	KI	Fast Neutrons	~10 ¹³ n/cm ² ·s	24 h	~10 mCi/g	Moderate (impurities from target)
¹²⁴ Te(d,x) ¹²	Enriched 124TeO2	15 MeV Deuterons	10 μΑ	10 h	~5 mCi/ μAh	High
¹²³ Sb(α,n) ¹² ⁶ Ι	Natural Sb	20 MeV Alphas	5 μΑ	5 h	0.0796 GBq/mAh[2]	Moderate (co- production of other iodine isotopes)
Szilard- Chalmers	C₂H₅I	14 MeV Neutrons	~10 ¹² n/cm ² ·s	12 h	High Specific Activity	High (after separation)

Experimental Workflows (Graphviz)



The following diagrams illustrate the workflows for the production and purification of **Iodine-126**.



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Reactor Production Workflow for 1261.



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Cyclotron Production Workflow for ¹²⁶I from a Tellurium Target.



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Szilard-Chalmers Workflow for High Specific Activity 1261.



Quality Control

Regardless of the production method, rigorous quality control is essential to ensure the suitability of the **lodine-126** product for research or pharmaceutical applications.[3]

- Radionuclidic Purity: This is determined by gamma-ray spectroscopy to identify and quantify any other radioactive isotopes present. The energy of the gamma rays emitted by ¹²⁶I (e.g., 388.6 keV, 666.3 keV) are used for its identification and quantification.
- Radiochemical Purity: This assesses the chemical form of the ¹²⁶I. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to separate and quantify different chemical species of iodine (e.g., iodide, iodate).
- Chemical Purity: This ensures the absence of non-radioactive chemical impurities that may have been introduced during the production or purification process.
- Specific Activity: This is a critical parameter, especially for receptor-binding studies, and is
 defined as the amount of radioactivity per unit mass of the element. It is often expressed in
 units such as Ci/mol or Bq/g.

Conclusion

The production of **lodine-126** can be achieved through several methods, each with its own advantages and disadvantages. Reactor production via the ¹²⁷I(n,2n)¹²⁶I reaction is a viable route but requires access to a high-flux fast neutron source and results in a product with lower specific activity. Cyclotron production using enriched tellurium or antimony targets offers the potential for higher specific activity and can be performed at facilities without access to a nuclear reactor. The Szilard-Chalmers method provides a pathway to very high specific activity ¹²⁶I, which is often desirable for radiopharmaceutical development. The choice of production method will depend on the available facilities, the required quantity and specific activity of the final product, and the acceptable levels of radionuclidic impurities. Careful optimization of irradiation parameters and purification procedures is crucial for obtaining high-quality **lodine-126** for research and clinical applications.



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